
7-Azaindole
Overview
Description
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a bicyclic heterocyclic compound featuring a pyrrole ring fused to a pyridine ring, with nitrogen atoms at positions 1 and 5. It serves as a bioisostere of indole and purine, enabling unique interactions with biological targets, particularly kinases and viral proteins . Its dual hydrogen-bonding capability mimics adenine in ATP-binding pockets, making it a privileged scaffold in drug discovery. Key applications include:
Scientific Research Applications
Anticancer Activity
7-Azaindole derivatives have shown promising results in preclinical studies as anticancer agents. Key findings include:
- PI3K Inhibition : this compound has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in tumor cell proliferation. The compound forms hydrogen bonds with specific amino acids in the PI3K enzyme, leading to reduced tumor growth in various cancer models .
- PIM2 Kinase Inhibition : Certain derivatives of this compound have demonstrated inhibitory effects on PIM2 kinase, which is implicated in cancer progression. These compounds are being explored for their potential to treat different types of cancers .
- CDK Inhibition : Compounds such as 3,5-disubstituted 7-azaindoles have shown anti-tumor activity by inhibiting cyclin-dependent kinases (CDK2 and CDK9), which are essential for cell cycle regulation .
Antiviral Properties
Research has indicated that this compound derivatives possess antiviral activity against several viruses:
- Influenza Virus : A specific derivative has been recognized as a potent inhibitor of the influenza polymerase-B2 enzyme, effective against strains like H1N1 and H5N1 .
- Dengue and Ebola Viruses : Some this compound compounds have exhibited activity against dengue virus and Ebola virus by targeting adaptor-associated kinase 1 (AAK1), which regulates viral trafficking .
Neurological Applications
The neuroprotective properties of certain this compound derivatives have been investigated:
- HIV-Associated Neurocognitive Disorders : Compounds such as URMC-099 have shown promise in preclinical models by inhibiting mixed lineage kinase 3 (MLK3) and LRRK2, leading to reduced neuroinflammation and improved cognitive function .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve various molecular targets:
- Protein Kinase Inhibition : The ability to inhibit key protein kinases like PI3K and PIM2 suggests that this compound can disrupt critical signaling pathways involved in cell survival and proliferation.
- Receptor Modulation : Some derivatives act as agonists or antagonists at specific receptors, influencing cellular responses to external stimuli.
Clinical Candidates
One notable clinical candidate derived from this compound is NVP-QAV680, which is being evaluated for its efficacy in treating allergic diseases such as asthma through selective antagonism of the CRTh2 receptor .
Preclinical Models
Several studies have utilized mouse models to assess the anti-tumor efficacy of this compound derivatives:
Compound | Target | Model | Result |
---|---|---|---|
URMC-099 | MLK3, LRRK2 | HIV-associated neurocognitive disorders | Neuroprotection observed |
3,5-disubstituted | CDK2, CDK9 | Triple negative breast cancer | Significant tumor reduction |
NVP-QAV680 | CRTh2 receptor | Allergic inflammation model | Reduced airway inflammation |
Mechanism of Action
The mechanism of action of 7-azaindole derivatives often involves the inhibition of specific enzymes or receptors. For example, certain derivatives act as kinase inhibitors by binding to the ATP-binding site of protein kinases, thereby preventing phosphorylation and subsequent signal transduction . This can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azaindole Isomers (4-, 5-, 6-, and 7-Azaindoles)
The position of nitrogen atoms distinguishes azaindole isomers, leading to divergent reactivity and bioactivity:
Key Insight : this compound’s lower pKa enhances hydrogen-bonding capacity compared to other isomers, optimizing target engagement .
Quinolone-Based PI3K Inhibitors
This compound derivatives (e.g., compound B13) outperform quinolone-based PI3K inhibitors in potency and isoform selectivity:
Compound | Target | IC50 (nM) | Selectivity (α/β/γ/δ) | Clinical Status |
---|---|---|---|---|
B13 | PI3Kγ | 0.5 | >100-fold vs. α/β/δ | Preclinical |
XL147 | Pan-PI3K | 39 | Non-selective | Phase II (discontinued) |
GDC-0941 | PI3Kα/δ | 3.0 | Moderate | Phase I |
Mechanistic Advantage: this compound forms two hydrogen bonds with Val882 in PI3Kγ, whereas quinolones exhibit single interactions .
This compound vs. 7-Azaindazole
Replacing the indole nitrogen with an aza-group alters metabolic stability and potency:
Property | This compound | 7-Azaindazole |
---|---|---|
AO Metabolism | Low susceptibility | High susceptibility |
PK Profile (Mice) | AUC = 1200 ng·h/mL | AUC = 170 ng·h/mL |
Antiviral EC90 | 0.12 µM (Influenza) | 0.15 µM (Influenza) |
Implication : 7-Azaindazole retains potency but suffers from rapid clearance due to aldehyde oxidase (AO)-mediated metabolism .
Pyridine/Phenyl Substitutions in this compound Derivatives
Substitution at the 3-position significantly modulates activity:
Compound | 3-Position Group | PI3Kγ IC50 (nM) | Antiviral EC50 (µM) |
---|---|---|---|
B11 | Phenyl | 15 | ND |
B13 | Pyridine | 0.5 | ND |
ASM-1 | Pyridinimidazole | ND | 2.3 (SARS-CoV-2) |
SAR Insight : Pyridine at the 3-position enhances potency by 30-fold (vs. phenyl) via optimized hydrophobic interactions and solvation .
Pharmacokinetic and Metabolic Comparisons
Metabolic Stability
- This compound : Stable in human liver cytosol (t1/2 > 120 min) due to low AO affinity .
- 6-Azaindole : Rapid degradation (t1/2 = 25 min) via CYP3A4 .
Brain Penetration
- This compound derivatives : Achieve brain-to-plasma ratios >0.5 (e.g., compound 12 ), critical for CNS-targeted therapies .
Biological Activity
7-Azaindole, a nitrogen-containing heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and recent research findings.
Structure and Properties
This compound is an isomer of indole where one of the carbon atoms in the aromatic ring is replaced by a nitrogen atom. This substitution enhances its solubility and bioactivity compared to traditional indole derivatives. The presence of nitrogen allows for unique interactions with biological targets, particularly in the realm of kinase inhibition.
Biological Activities
The biological activities of this compound and its derivatives are extensive, including:
- Kinase Inhibition : Many azaindole derivatives act as potent inhibitors of various kinases, which are critical in numerous cellular processes. For instance, compounds like JNJ-63623872 have been identified as DYRK1A inhibitors that promote β-cell proliferation and insulin secretion, indicating potential for diabetes treatment .
- Anti-Cancer Properties : this compound derivatives have shown efficacy against multiple cancer types. For example, compounds with 2-,5-disubstituted-7-azaindole structures exhibit nanomolar potency against glioblastoma by inhibiting DYRK1B and DYRK2 kinases . Another derivative demonstrated anti-tumor activity in colorectal cancer xenografts through HDAC6 inhibition .
- Neuroprotective Effects : URMC-099, a this compound derivative, has displayed neuroprotective properties in models of HIV-associated neurocognitive disorders by inhibiting MLK3 and LRRK2 .
- Viral Inhibition : Some 7-azaindoles have shown promise against viral infections; for example, they inhibit dengue virus and Ebola virus through AAK1 inhibition .
The mechanisms underlying the biological activity of this compound involve:
- Hydrogen Bonding : The nitrogen atoms in the azaindole structure facilitate hydrogen bonding with target proteins, similar to adenine's interaction with ATP in kinase binding sites .
- Bioisosteric Replacement : Azaindoles serve as bioisosteres for indoles, improving pharmacokinetic properties such as solubility and target interaction. This has been particularly noted in cannabinoid receptor modulators where replacing indoles with azaindoles enhanced aqueous solubility .
Case Study 1: DYRK1A Inhibition
Research on JNJ-63623872 has demonstrated its ability to enhance insulin secretion and glucose disposal in diabetic models. This compound exemplifies the therapeutic potential of this compound derivatives in metabolic disorders.
Case Study 2: Anti-Cancer Activity
A study showcased that a specific this compound derivative inhibited cell viability and migration in glioblastoma cells at nanomolar concentrations. This highlights the compound's potential as a targeted cancer therapy.
Research Findings
Recent studies have expanded the understanding of this compound's biological activities:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 7-azaindole derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis of this compound derivatives often employs transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or cyclization of pyridine derivatives. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvent systems (e.g., DMF/water mixtures), and temperature gradients. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) and validated by HPLC-UV (C18 column, 254 nm) .
Q. How do researchers characterize the structural identity of novel this compound compounds?
- Methodological Answer : Standard characterization includes:
- NMR : ¹H/¹³C NMR to confirm substituent positions and aromaticity (DMSO-d₆/CDCl₃ solvents).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification.
- X-ray Crystallography : For unambiguous confirmation of tautomeric forms and hydrogen-bonding networks .
Q. What in vitro assays are used to assess the biological activity of this compound analogs?
- Methodological Answer : Common assays include:
- PARP-1 Inhibition : Fluorescence-based NAD⁺ depletion assays (IC₅₀ determination) .
- Kinase Inhibition : Raf-B binding affinity measured via SPR (surface plasmon resonance) or fluorescence polarization .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict this compound derivatives’ binding modes to targets like PARP-1 or Raf-B?
- Methodological Answer :
- Docking Workflow :
Prepare protein structures (PDB: 1CX2 for Raf-B) using Discovery Studio 3.2.
Minimize ligand conformations with CHARMM force fields.
Use CDOCKER for interaction energy scoring, prioritizing hydrogen bonds (e.g., pyrrolo-N–H with Asp593 in Raf-B) and hydrophobic contacts.
- Validation : Compare docking scores (e.g., -CDOCKER energy > 40 kcal/mol) with experimental IC₅₀ values to refine substituent design .
Q. What spectroscopic techniques resolve contradictions in this compound dimerization mechanisms under photoexcitation?
- Methodological Answer :
- Laser-Induced Fluorescence (LIF) : High-resolution UV spectra (34630.74 cm⁻¹ origin band) to track tautomerization kinetics.
- Quantum-Theoretical Analysis : Hybrid DFT (B3LYP/6-311++G**) calculates potential energy curves for proton-transfer pathways.
- Isotope Effects : Deuteration studies differentiate concerted vs. stepwise mechanisms (e.g., microsecond-scale dimerization vs. picosecond proton transfer) .
Q. How should researchers address discrepancies in biological activity data between in vitro and cell-based assays for this compound compounds?
- Methodological Answer :
- Data Triangulation :
Validate solubility/permeability via Lipinski’s Rule of Five (e.g., logP < 5, molecular weight < 500 Da).
Use parallel artificial membrane permeability assays (PAMPA) to predict cellular uptake.
Correlate in vitro IC₅₀ with cytotoxicity in NCI-60 cell lines (e.g., GI₅₀ values via MTT assays) .
Q. Experimental Design and Data Analysis
Q. What strategies optimize this compound derivative libraries for high-throughput screening (HTS)?
- Methodological Answer :
- Scaffold Diversity : Introduce substituents at positions 3, 5, and 7 (e.g., halogens, nitro groups) to modulate electronic effects.
- QSPR Modeling : Use topological polar surface area (TPSA) and molar refractivity to predict bioavailability.
- Plate Design : 96-well plates with DMSO stock solutions (10 mM) for dose-response curves (0.1–100 µM) .
Q. How can researchers ensure reproducibility in synthesizing and testing this compound analogs?
- Methodological Answer :
- Protocol Standardization : Detailed SI (Supporting Information) sections with:
- Reaction monitoring (TLC Rf values).
- NMR acquisition parameters (e.g., 500 MHz, 256 scans).
- Reagent Batches : Use identical suppliers (e.g., Sigma-Aldryl for Pd catalysts) to minimize variability .
Q. Data Presentation and Publication Guidelines
Q. What are the best practices for reporting computational and experimental data on this compound in manuscripts?
- Methodological Answer :
- Tables : Include docking scores, hydrogen-bond distances (Å), and statistical significance (p < 0.05).
- Figures : Highlight key interactions (e.g., π-stacking in PARP-1 binding pockets).
- Supplemental Data : Deposit raw spectral files (e.g., .dx NMR formats) in public repositories like Zenodo .
Q. How should conflicting results on this compound’s tautomeric stability be addressed in literature reviews?
- Methodological Answer :
- Critical Appraisal : Compare solvent polarity effects (e.g., DMSO stabilizes enol form) and temperature-dependent NMR shifts.
- Meta-Analysis : Use PRISMA guidelines to synthesize findings from ≥10 studies, weighting results by methodological rigor (e.g., crystallographic vs. computational evidence) .
Preparation Methods
Chichibabin Cyclization: A Classical Route to 7-Azaindole
The Chichibabin cyclization remains a cornerstone for synthesizing this compound derivatives. In this method, 2-fluoro-3-picoline undergoes deprotonation with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −40°C, followed by condensation with benzonitrile to form 2-phenyl-7-azaindole . Key intermediates, such as the benzyllithium species, participate in 1,4-addition reactions with starting material, while LDA facilitates 1,2-addition to benzonitrile. Despite its utility, the reaction’s complexity arises from competing dimerization pathways, necessitating precise control over stoichiometry and temperature .
Spectroscopic studies (IR and NMR) confirm the formation of intermediates 4 and 5 , which undergo cyclization via a Chichibabin-like mechanism to yield this compound . This method achieves moderate yields (50–70%) but requires optimization to suppress side reactions. Recent modifications include substituting benzonitrile with aldehydes, enabling access to diverse 2-aryl-7-azaindoles .
Alkali Counterion-Controlled Chemoselective Synthesis
A breakthrough in this compound synthesis involves alkali metal amides to dictate chemoselectivity. Using LiN(SiMe₃)₂ or KN(SiMe₃)₂ , researchers achieve selective formation of 7-azaindoline or This compound , respectively, from 2-fluoro-3-picoline and aldehydes .
Lithium-Mediated 7-Azaindoline Formation
Lithium amides promote a domino reaction involving deprotonation, imine formation, and nucleophilic aromatic substitution (SNAr). For example, reacting 2-fluoro-3-picoline with benzaldehyde in the presence of LiN(SiMe₃)₂ yields 2-phenyl-7-azaindoline via intermediates A–C . This pathway peaks at 52% yield within 15 minutes but diminishes as the reaction progresses due to oxidation to this compound .
Potassium-Mediated Direct this compound Synthesis
Switching to KN(SiMe₃)₂ bypasses azaindoline intermediates, directly yielding this compound through a formal acceptorless dehydrogenation mechanism . Potassium’s stronger base strength facilitates hydrogen elimination, producing this compound in 42–96% yield (Table 1) .
Table 1: Yields of 7-Azaindoles via KN(SiMe₃)₂-Mediated Dehydrogenation
Substrate (R) | Yield (%) |
---|---|
Ph | 96 |
4-MeOPh | 88 |
3-ClPh | 75 |
2-Naphthyl | 42 |
This method’s chemoselectivity is attributed to the alkali counterion’s size and Lewis acidity, enabling modular access to both reduced and oxidized heterocycles .
Transition Metal-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura coupling has emerged as a versatile tool for functionalizing this compound. A one-pot synthesis of C3,C6-diaryl-7-azaindoles employs Pd₂(dba)₃ and SPhos ligand, enabling sequential arylation at the 3- and 6-positions .
Optimization of Catalytic Conditions
Initial C3-arylation of methyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (7 ) with arylboronic acids proceeds at 60°C using 5 mol% Pd₂(dba)₃ and SPhos . Subsequent C6-arylation requires elevated temperatures (110°C) and additional catalyst (10 mol% Pd₂(dba)₃, 20 mol% SPhos), achieving yields up to 88% (Table 2) .
Table 2: One-Pot Diarylation Yields for 7-Azaindoles
Aryl Group (C3) | Aryl Group (C6) | Yield (%) |
---|---|---|
Ph | 4-MePh | 88 |
4-FPh | 3-ClPh | 76 |
2-Thienyl | 4-CF₃Ph | 65 |
This method’s robustness is demonstrated by its compatibility with electron-deficient and heteroaromatic boronic acids, expanding the library of bioactive this compound derivatives .
Industrial-Scale Synthesis: A Patent Perspective
A Chinese patent (CN105777748A) outlines a scalable route to this compound using 2-(tert-butoxycarbonyl-amino)-3-picoline and methyl bromide . The protocol involves:
-
Alkylation : Reacting 2-(tert-butoxycarbonyl-amino)-3-picoline with methyl bromide in anhydrous ether at 0°C for 4–6 hours.
-
Cyclization : Treating the alkylated intermediate with dilute hydrochloric acid (1:2–3.5 v/v) under ultrasonic dispersion at room temperature.
-
Workup : Adjusting the pH to 9–10 with ammonia, followed by extraction and recrystallization with ethanol .
This method achieves high purity (>98%) and yield (70–75%) under mild conditions, making it suitable for industrial production .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXVYAKCVDQRLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Record name | 7-azaindole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25247-73-8 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25247-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3075046 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine | |
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Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271-63-6, 10592-27-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Diazaindene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271636 | |
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Record name | 7-Azaindole | |
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Record name | 7-Azaindole | |
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Record name | 7-Azaindole | |
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Record name | 1H-Pyrrolo[2,3-b]pyridine | |
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Record name | 1H-pyrrolo[2,3-b]pyridine | |
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Record name | 1,7-DIAZAINDENE | |
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Retrosynthesis Analysis
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